1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol
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Overview
Description
1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol is a chemical compound characterized by the presence of a thiophene ring attached to a sulfonyl group, which is further connected to a pyrrolidin-3-ol structure
Preparation Methods
The synthesis of 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-sulfonyl chloride and pyrrolidin-3-ol.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Procedure: Thiophene-2-sulfonyl chloride is added dropwise to a solution of pyrrolidin-3-ol in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Purification: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified using column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiophene derivatives with reduced sulfonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfone and thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or proteases, leading to the modulation of signaling pathways that control cell growth and survival.
Comparison with Similar Compounds
1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-ol can be compared with other similar compounds such as:
1-(Thiophen-2-ylsulfonyl)pyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(Thiophen-2-ylsulfonyl)piperidine: Contains a six-membered ring instead of a five-membered pyrrolidine ring, which may influence its chemical properties and applications.
Thiophen-2-ylsulfonyl derivatives: These compounds share the thiophene-sulfonyl moiety but differ in the attached functional groups, leading to variations in their chemical behavior and uses.
The uniqueness of this compound lies in its specific structure, which combines the properties of both thiophene and pyrrolidin-3-ol, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-thiophen-2-ylsulfonylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c10-7-3-4-9(6-7)14(11,12)8-2-1-5-13-8/h1-2,5,7,10H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAZCYGWVCAQJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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